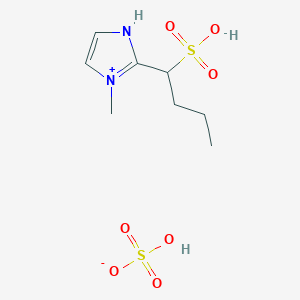
1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in water and organic solvents. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its ability to act as a solvent, catalyst, and reagent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate can be synthesized through a multi-step process. The synthesis typically involves the alkylation of imidazole with 1-chlorobutane to form 1-butylimidazole. This intermediate is then reacted with methyl sulfate to produce 1-methyl-3-butylimidazolium methyl sulfate. Finally, the methyl sulfate group is replaced with a hydrogen sulfate group through an ion exchange reaction with sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or crystallization techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Sulfate derivatives.
Reduction: Reduced imidazolium salts.
Substitution: Substituted imidazolium compounds.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate involves its ability to interact with various molecular targets and pathways. As an ionic liquid, it can stabilize transition states and intermediates in chemical reactions, thereby enhancing reaction rates and selectivity. Its hydrogen sulfate group can participate in hydrogen bonding and electrostatic interactions, which contribute to its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-3-methylimidazolium hydrogen sulfate
- 1-Methylimidazolium hydrogen sulfate
- 1-Butyl-3-methylimidazolium chloride
Uniqueness
1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate stands out due to its unique combination of a sulfobutyl group and a hydrogen sulfate anion. This combination imparts distinct properties, such as enhanced solubility and catalytic activity, making it more versatile compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H16N2O7S2 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
hydrogen sulfate;1-(3-methyl-1H-imidazol-3-ium-2-yl)butane-1-sulfonic acid |
InChI |
InChI=1S/C8H14N2O3S.H2O4S/c1-3-4-7(14(11,12)13)8-9-5-6-10(8)2;1-5(2,3)4/h5-7H,3-4H2,1-2H3,(H,11,12,13);(H2,1,2,3,4) |
InChI-Schlüssel |
ZPAKGDVDAFOWRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=[N+](C=CN1)C)S(=O)(=O)O.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


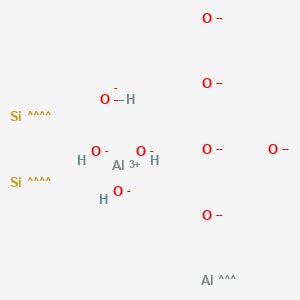
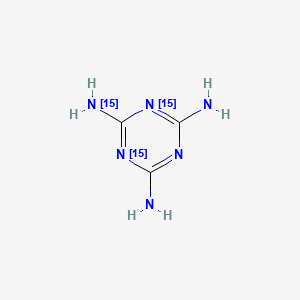
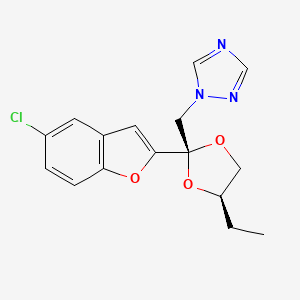
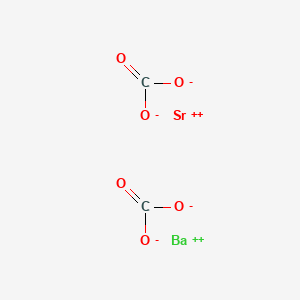
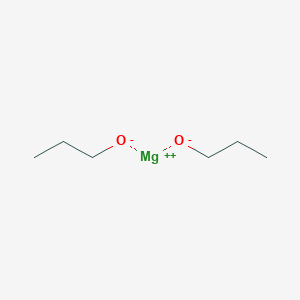
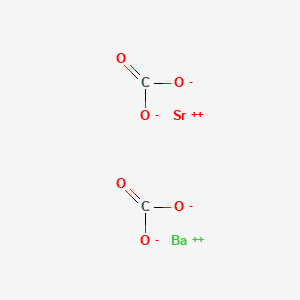
![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
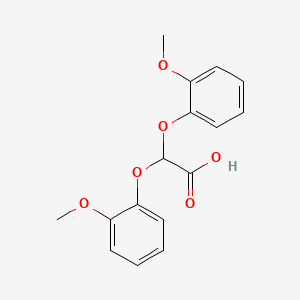
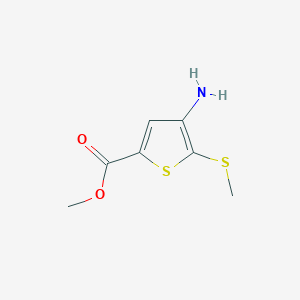
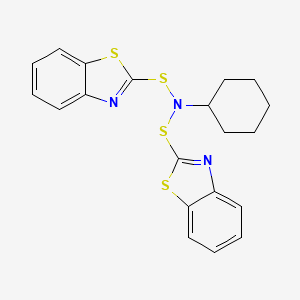
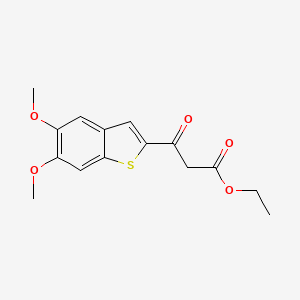
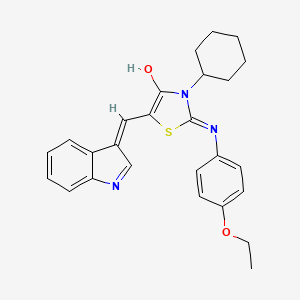
![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)
